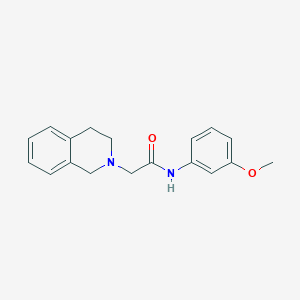
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide, also known as F13714, is a synthetic compound that has been of great interest in scientific research due to its potential biological activities.
Mechanism of Action
The exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide may act by inhibiting the NF-κB signaling pathway, which plays a key role in inflammation and cancer. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide may also induce apoptosis by activating caspases and disrupting mitochondrial function.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide can reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in inflammation. Moreover, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has been shown to have high stability and solubility in aqueous solutions. However, there are also some limitations to using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide in lab experiments. For example, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide. One potential direction is to investigate the potential of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide as a therapeutic agent for inflammatory diseases and cancer. Moreover, further studies are needed to elucidate the exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide and to identify potential targets for drug development. Additionally, studies on the pharmacokinetics and toxicity of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide are needed to assess its potential for clinical use.
Synthesis Methods
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 3-methoxybenzaldehyde with 2-nitrobenzaldehyde to form 2-(3-methoxyphenyl)-1-nitroethene. This intermediate is then reduced using sodium dithionite to form 2-(3-methoxyphenyl)ethanamine, which is further reacted with 2-(chloroacetyl)isoquinoline to form 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Moreover, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3-methoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-8-4-7-16(11-17)19-18(21)13-20-10-9-14-5-2-3-6-15(14)12-20/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJRMOGVNNTONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

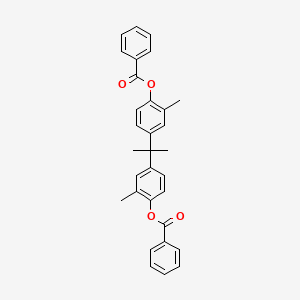

![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5459845.png)
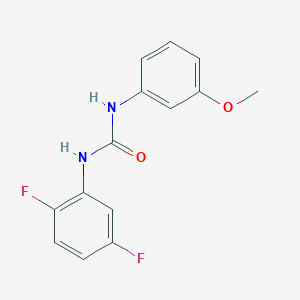
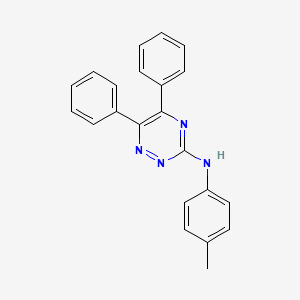
![2-(allylthio)-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5459858.png)
![3-{2-[2-(4-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}-1,2-benzisoxazole](/img/structure/B5459866.png)
![2-{4-[(pyridin-3-ylmethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5459874.png)
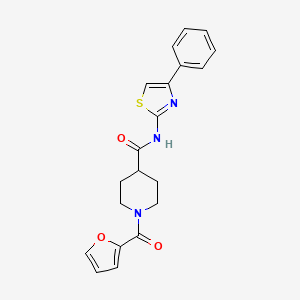
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459883.png)
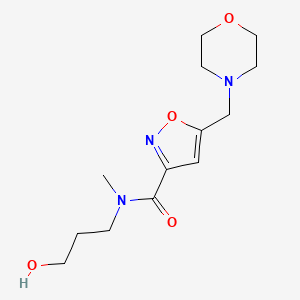
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5459903.png)
![N-(2,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5459923.png)
![9-[morpholin-4-yl(oxo)acetyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5459934.png)